REACTION_CXSMILES
|
P(Br)(Br)Br.[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][N+:9]([O-])=[C:8]([CH2:15][CH3:16])[CH:7]=1.[OH-].[Na+]>C(Cl)Cl>[Br:5][C:6]1[C:11]([O:12][CH3:13])=[CH:10][N:9]=[C:8]([CH2:15][CH3:16])[CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
5.5 mL
|
Type
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reactant
|
Smiles
|
P(Br)(Br)Br
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Name
|
|
Quantity
|
1.25 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=[N+](C=C1OC)[O-])CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
After cooling to room temperature the mixture
|
Type
|
ADDITION
|
Details
|
was poured into ice
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Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic extracts were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated to a clear oil (1.13 g, 97%)
|
Name
|
|
Type
|
|
Smiles
|
BrC1=CC(=NC=C1OC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |